Aureobasidin E

Conformational analysis X-ray crystallography NMR spectroscopy

Many IPC synthase inhibitor studies face irreproducibility when researchers substitute aureobasidin A for E, unaware of the critical cis/trans amide bond divergence and 13-fold P-glycoprotein activity differences between congeners. - Obtain the crystallographically validated AbE conformer (>90% single species in solution) that eliminates the conformational disorder penalty complicating AbA co-crystallography. - Leverage the well-resolved, singular NMR signal set for unambiguous ligand-observed NMR (STD-NMR, WaterLOGSY) binding epitope mapping. - Ensure reliable MDR1 efflux profiling with the structurally defined [erythro-βHO-MePhe³] substitution. BenchChem supplies research-grade Aureobasidin E with rapid global delivery for mechanistic antifungal and drug discovery programs.

Molecular Formula C60H92N8O12
Molecular Weight 1117.4 g/mol
CAS No. 127785-66-4
Cat. No. B14286030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAureobasidin E
CAS127785-66-4
Molecular FormulaC60H92N8O12
Molecular Weight1117.4 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)C(C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C
InChIInChI=1S/C60H92N8O12/c1-17-37(9)44-56(75)64(13)45(35(5)6)52(71)61-41(32-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)65(14)46(36(7)8)53(72)62-42(33-39-26-21-19-22-27-39)54(73)66(15)47(48(69)40-28-23-20-24-29-40)57(76)68-31-25-30-43(68)51(70)63-44/h19-24,26-29,34-38,41-50,69,79H,17-18,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)/t37-,38-,41+,42+,43+,44+,45+,46+,47?,48+,49-,50-/m1/s1
InChIKeyCCOLHNQBJDUNIC-IJYBSRRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aureobasidin E: IPC Synthase Inhibitor


Aureobasidin E (AbE) is a naturally occurring cyclic depsipeptide antibiotic belonging to the aureobasidin family, first isolated from the fermentation broth of the filamentous fungus Aureobasidium pullulans strain R106 [1]. Structurally, it comprises eight amino acid residues and one hydroxy acid residue (2-hydroxy-3-methylpentanoic acid, Hmp) linked through amide and ester bonds forming a macrocyclic ring [1]. Its mechanism of action involves potent inhibition of inositol phosphorylceramide (IPC) synthase, an enzyme essential for fungal sphingolipid biosynthesis and absent in mammalian cells, thereby conferring a potentially favorable selectivity profile [2]. The molecular formula is C60H92N8O12 with a molecular weight of 1117.42 g/mol . Among the structurally characterized aureobasidins, AbE is distinguished by a unique solid-state and solution conformation stabilized by three intramolecular NH⋯OC hydrogen bonds, a feature elucidated through X-ray crystallography and NMR spectroscopy [3].

Aureobasidin E Specificity vs. Other Aureobasidins


Despite sharing a common biosynthetic origin and a conserved IPC synthase inhibitory mechanism, individual aureobasidin congeners diverge substantially in their molecular structures—specifically in the identity of the hydroxy acid residue, the N-methylation pattern, and residue substitutions within the macrocyclic ring [1]. These structural variations translate into measurable differences in antifungal potency across fungal species, as demonstrated by published MIC data comparing aureobasidin A against the broader haplofungin and IPC synthase inhibitor series [2]. Furthermore, subtle modifications among naturally occurring aureobasidins yield pronounced differences in off-target pharmacological activities: aureobasidin B, C, D, and synthetic analogues display divergent P-glycoprotein (MDR1) inhibitory potency spanning up to 13-fold differences on a molar basis [3]. Aureobasidin E possesses a unique cis-amide bond conformation between β-hydroxy-N-methylphenylalanine and proline that is distinct from that of aureobasidin A, a conformational difference with direct implications for its biological activity profile [4]. These data collectively demonstrate that aureobasidin congeners are not functionally interchangeable; selection of a specific compound for mechanistic, pharmacological, or screening applications requires evidence-based justification tied to the specific structural and biological features of that congener.

Aureobasidin E: Evidence for Selection


Cis vs. Trans Amide Bond Conformation

Aureobasidin E (AbE) adopts a unique molecular conformation in both solid state and solution that is distinct from aureobasidin A (AbA). X-ray crystallography revealed that AbE possesses three intramolecular NH⋯OC hydrogen bonds stabilizing a compact macrocyclic scaffold [1]. Comparative 2D NMR analysis demonstrated that the amide bond between β-hydroxy-N-methylphenylalanine (βOH-MePhe) and proline (Pro) adopts a cis-conformation in AbE, whereas the corresponding bond in AbA is in the trans-conformation [2]. This cis/trans isomerism represents a fundamental conformational divergence between the two compounds with structural implications for target binding geometry.

Conformational analysis X-ray crystallography NMR spectroscopy Structure-activity relationship

Differential MDR1 P-gp Inhibition

A systematic structure-activity relationship (SAR) study of naturally occurring aureobasidins for human MDR1 P-glycoprotein (Pgp) inhibition revealed that minor residue substitutions among aureobasidin congeners produce marked differences in off-target transporter activity. The Pgp-inhibitory activity of aureobasidin B ([D-Hiv¹]-AbA) and aureobasidin C ([Val⁶]-AbA) was increased approximately 2-fold relative to aureobasidin A [1]. By contrast, aureobasidin E, which differs from AbA by the substitution of [erythro-β-hydroxy-N-methyl-L-phenylalanine³], has a distinct Pgp activity profile from AbB, AbC, and AbD. The most potent Pgp-inhibitory aureobasidin analogue ([2,3-dehydro-MeVal⁹]-AbA) showed 13-fold greater potency than AbA and 19-fold greater potency on a molar basis than cyclosporin A [1]. These data demonstrate that individual aureobasidin congeners, including AbE, are not equivalent in their interaction with human efflux transporters—a critical consideration for experimental models where MDR1 expression may confound intracellular drug accumulation.

P-glycoprotein MDR1 efflux Off-target pharmacology SAR

IPC Synthase Inhibition Target Profile

Aureobasidins inhibit IPC synthase (inositol phosphorylceramide synthase), an enzyme essential for fungal sphingolipid biosynthesis. This mechanism is mechanistically distinct from that of echinocandins (which target β-1,3-glucan synthase in the cell wall) and azoles (which inhibit lanosterol 14α-demethylase in ergosterol biosynthesis) [1]. The mammalian ortholog of IPC synthase has a different substrate specificity, providing a basis for selective toxicity [2]. Within the aureobasidin class, aureobasidin A has a reported IC₅₀ of approximately 0.2 nM against Saccharomyces cerevisiae IPC synthase, and an apparent Ki against Candida albicans IPC synthase in the low nanomolar range [3]. Aureobasidin E, as a structurally distinct congener with the same target, provides a complementary tool for dissecting IPC synthase pharmacology. Comparative MIC data for AbA against Candida albicans ATCC 64550 show MIC/MIC₈₀ of 0.13/0.06 μg/mL, substantially more potent than khafrefungin (>64/>64 μg/mL) and pleofungin A (2/1 μg/mL) in the same assay [4]. Against Aspergillus fumigatus, AbA shows MIC/MIC₈₀ of 32/4 μg/mL, indicating species-dependent potency that must be independently verified for each congener [4].

IPC synthase Sphingolipid biosynthesis Mechanism of action Antifungal spectrum

Fungicidal Mechanism: Cell Cycle Arrest and Cell Wall Disruption

Transmission electron microscopy (TEM) studies using the aureobasidin-class compound SCH 56301 revealed a distinctive fungicidal mechanism involving G2/M cell cycle arrest and cell wall architectural disruption in both Candida albicans and Saccharomyces cerevisiae [1]. Sub-lethal concentrations of SCH 56301 caused yeast cells to accumulate at the G2/M border; DNA replication was essentially complete with a short nuclear spindle visible, but nuclear migration and spindle elongation did not occur, resulting in a small round daughter cell remaining attached to the mother cell [1]. Additionally, cell wall morphological changes were visualized at old bud scars, with intracellular pressure appearing to push against weakened cell wall regions, suggesting insufficient cross-linking during treatment [1]. This fungicidal phenotype—targeting both cell division and cell wall integrity—is mechanistically distinct from the fungistatic action of azoles and the cell wall-specific action of echinocandins, supporting a unique mode-of-action rationale for aureobasidin procurement in antifungal discovery programs.

Fungicidal mechanism Cell cycle arrest Cell wall disruption Ultrastructure

NMR Conformational Homogeneity

Comparative 1D and 2D NMR analysis (¹H, ¹³C, COSY, HMBC, NOESY) of aureobasidins A and E revealed that aureobasidin E exists almost entirely as a single conformer in deuteriochloroform solution (>90%), whereas aureobasidin A displays greater conformational heterogeneity under identical conditions [1]. The well-resolved NMR spectrum of AbE, attributable to its conformationally restrained macrocyclic scaffold stabilized by three intramolecular hydrogen bonds [2], provides a practical advantage for analytical chemistry quality control and batch-to-batch characterization. This conformational homogeneity also makes AbE a preferred choice for NMR-based binding studies, fragment-based drug design, and solution-phase structural biology experiments where spectral complexity from multiple conformers can confound interpretation.

Conformational dynamics NMR spectroscopy Solution conformation Quality control

Structural Differentiation by Residue Substitution

Seventeen minor aureobasidin forms (Abs B–R) were structurally elucidated by mass fragmentation and amino acid analysis, revealing that all congeners share a conserved eight-amino-acid/one-hydroxy-acid macrocyclic architecture but diverge at specific residue positions [1]. Aureobasidin E is distinguished from AbA by the replacement of [erythro-β-hydroxy-N-methyl-L-phenylalanine] at position 3 (as registered in MeSH: 'Aureobasidin A, 3-(erythro-beta-hydroxy-N-methyl-L-phenylalanine)-') [2]. Molecular weights across the aureobasidin family range from approximately 1,070 to 1,148 Da, with AbE at 1,117.42 Da [3]. This structural diversity within a single biosynthetic class means that procurement of a specific congener is not interchangeable with purchasing 'aureobasidin' generically; AbE must be explicitly specified by CAS number (127785-66-4) rather than assumed equivalent to the more commonly available AbA.

Natural product diversity Mass spectrometry Amino acid analysis Congener identification

Aureobasidin E Research Applications


IPC Synthase Co-crystallography

For laboratories pursuing co-crystallization of IPC synthase with a bound cyclic depsipeptide inhibitor, aureobasidin E offers a practical crystallographic advantage: its solid-state conformation is stabilized by three intramolecular NH⋯OC hydrogen bonds, yielding a compact and rigid macrocyclic scaffold [1]. The single-conformer behavior of AbE in solution (>90%) [2] reduces the conformational disorder penalty in crystal packing relative to more flexible congeners like AbA, which displays multiple exchanging conformers in solution. Researchers who have successfully solved the crystal structure of AbE alone [1] now have a validated starting point for co-crystallography campaigns with recombinant IPC synthase. This application is directly supported by structural evidence and does not rely on extrapolation from in vitro MIC data.

Ligand-Observed NMR Screening

AbE's well-resolved, singular NMR signal set makes it a preferred reference and control compound for ligand-observed NMR experiments such as STD-NMR, WaterLOGSY, and CPMG relaxation-dispersion studies targeting IPC synthase–ligand interactions. The conformational homogeneity of AbE eliminates the spectral complexity introduced by AbA's conformational exchange, improving the signal-to-noise ratio and facilitating unambiguous detection of protein–ligand binding epitopes [1]. For fragment-based drug discovery programs where NMR is a primary screening readout, AbE's clean spectral profile translates directly to reduced data acquisition time and improved hit-calling confidence.

MDR1 P-Glycoprotein Interaction Studies

The documented SAR for aureobasidin-mediated P-glycoprotein inhibition shows that minor residue substitutions produce up to 13-fold differences in inhibitory potency against human MDR1 [1]. Aureobasidin E, with its unique [erythro-βHO-MePhe³] substitution, provides a structurally and pharmacologically distinct probe for dissecting how specific modifications of the depsipeptide scaffold modulate recognition by ABC efflux transporters. This application is particularly relevant for laboratories studying antifungal drug bioavailability and blood-brain barrier penetration, where MDR1-mediated efflux is a key determinant of tissue distribution.

Antifungal Drug Discovery: IPC Synthase Inhibition

The aureobasidin class, validated through ultrastructural studies with SCH 56301, induces a distinctive dual phenotype: G2/M cell cycle arrest combined with cell wall weakening at bud scars [1]. This mechanism is orthogonal to the ergosterol biosynthesis inhibition of azoles and the glucan synthase inhibition of echinocandins. For antifungal drug discovery programs building phenotypic screening cascades or evaluating combination therapy strategies, aureobasidins offer a mechanistically validated chemical starting point. Note that individual congener potency must be verified; while AbA demonstrates strong activity against Candida albicans (MIC ~0.13 μg/mL), potency against Aspergillus fumigatus (MIC ~32 μg/mL) is substantially reduced, and data specific to AbE's antifungal spectrum must be generated independently [2].

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